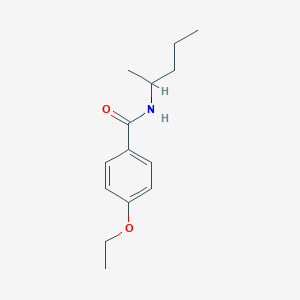
4-ethoxy-N-pentan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-pentan-2-ylbenzamide, also known as EPPB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamide derivatives and has been shown to have significant effects on various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
4-ethoxy-N-pentan-2-ylbenzamide has been widely used in scientific research due to its ability to modulate the activity of various enzymes and proteins. One of the most promising applications of 4-ethoxy-N-pentan-2-ylbenzamide is in the field of cancer research. Studies have shown that 4-ethoxy-N-pentan-2-ylbenzamide can inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making 4-ethoxy-N-pentan-2-ylbenzamide a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-pentan-2-ylbenzamide involves the inhibition of PARP-1 activity. PARP-1 is an enzyme that is involved in the repair of DNA damage. When DNA damage occurs, PARP-1 binds to the damaged DNA and recruits other proteins to repair the damage. 4-ethoxy-N-pentan-2-ylbenzamide binds to the catalytic domain of PARP-1 and prevents its activity, leading to the accumulation of DNA damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
4-ethoxy-N-pentan-2-ylbenzamide has been shown to have significant biochemical and physiological effects. In addition to its role in cancer therapy, 4-ethoxy-N-pentan-2-ylbenzamide has also been shown to have anti-inflammatory effects. Studies have shown that 4-ethoxy-N-pentan-2-ylbenzamide can inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. This inhibition can lead to a reduction in inflammation, making 4-ethoxy-N-pentan-2-ylbenzamide a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-N-pentan-2-ylbenzamide in lab experiments is its specificity for PARP-1. 4-ethoxy-N-pentan-2-ylbenzamide has been shown to have minimal off-target effects, making it a useful tool for studying the role of PARP-1 in various biological processes. However, one of the limitations of using 4-ethoxy-N-pentan-2-ylbenzamide is its solubility. 4-ethoxy-N-pentan-2-ylbenzamide is only sparingly soluble in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research on 4-ethoxy-N-pentan-2-ylbenzamide. One area of interest is the development of 4-ethoxy-N-pentan-2-ylbenzamide analogs with improved solubility and potency. Another area of interest is the use of 4-ethoxy-N-pentan-2-ylbenzamide in combination with other cancer therapies. Studies have shown that 4-ethoxy-N-pentan-2-ylbenzamide can enhance the activity of certain chemotherapeutic agents, making it a potential candidate for combination therapy. Additionally, further research is needed to fully understand the role of PARP-1 inhibition in cancer therapy and other disease states.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-pentan-2-ylbenzamide involves the reaction between 4-ethoxybenzoic acid and 2-pentanone in the presence of a catalyst such as sulfuric acid. The resulting product is purified by recrystallization to obtain pure 4-ethoxy-N-pentan-2-ylbenzamide. This synthesis method has been well established in the literature and has been used by numerous researchers to obtain high yields of 4-ethoxy-N-pentan-2-ylbenzamide.
Propiedades
Número CAS |
6284-02-2 |
|---|---|
Nombre del producto |
4-ethoxy-N-pentan-2-ylbenzamide |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
4-ethoxy-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C14H21NO2/c1-4-6-11(3)15-14(16)12-7-9-13(10-8-12)17-5-2/h7-11H,4-6H2,1-3H3,(H,15,16) |
Clave InChI |
LUADNZBFAGDOJR-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)OCC |
SMILES canónico |
CCCC(C)NC(=O)C1=CC=C(C=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




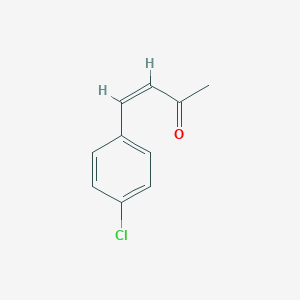
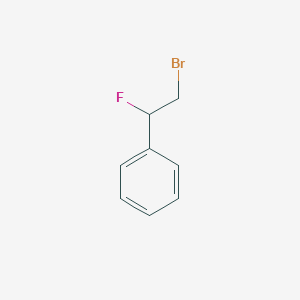
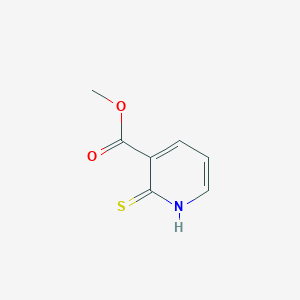
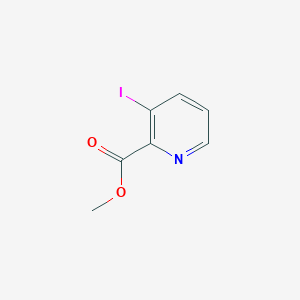
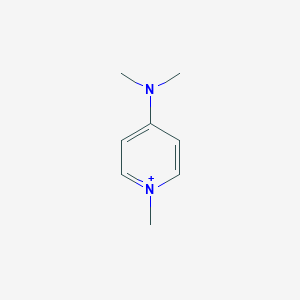
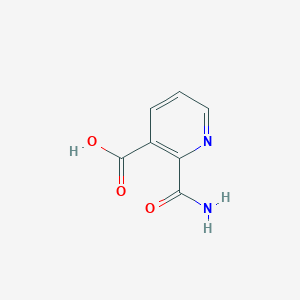

![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



